molecular formula C45H53NO14 B1230546 Cephalomannine

Cephalomannine

Katalognummer: B1230546
Molekulargewicht: 831.9 g/mol
InChI-Schlüssel: DBXFAPJCZABTDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Reaktionstypen: Cephalomannin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre therapeutischen Eigenschaften zu verbessern oder ihr Verhalten unter verschiedenen Bedingungen zu untersuchen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Cephalomannin, die auf ihre verbesserte biologische Aktivität untersucht werden .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

Cephalomannine is a taxane derivative structurally similar to paclitaxel, differing primarily in the C-13 ester functionality. Its structural formula is characterized by a complex ring structure that is crucial for its biological activity. The compound exhibits cytotoxic effects by binding to tubulin, thereby disrupting microtubule dynamics, which is essential for cell division and proliferation .

Leukemia Treatment

This compound has been identified as a potential chemotherapeutic agent for leukemia. Research indicates that it can induce remission in animal models of leukemia, making it a candidate for further clinical studies in human subjects .

Neuroblastoma and Glioblastoma

Studies have shown that this compound suppresses the growth of neuroblastoma and glioblastoma cells. In vitro experiments demonstrated that this compound is less toxic than paclitaxel while maintaining effective cytotoxicity against these cancer types. The compound exhibited a concentration-dependent relationship in reducing cell viability across various cancer cell lines .

Malignant Pleural Mesothelioma

Recent drug screening efforts have identified this compound as a novel agent against malignant pleural mesothelioma. This finding suggests that this compound may interfere with microtubule dynamics, similar to other known microtubule-targeting agents .

Table 1: Summary of this compound Research Findings

Study ReferenceCancer TypeKey Findings
LeukemiaInduces remission in animal models; potential as a chemotherapeutic agent.
Neuroblastoma & GlioblastomaLess toxic than paclitaxel; effective in reducing cell viability in vitro.
Lung CancerInhibits hypoxia-induced cellular functions; reduces tumor growth in xenograft models.
Malignant Pleural MesotheliomaIdentified as a novel potential agent; interferes with microtubule dynamics.

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its anticancer effects:

  • Microtubule Stabilization : this compound stabilizes microtubules, similar to paclitaxel, leading to disrupted mitotic processes in cancer cells .
  • Hypoxia-Induced Inhibition : It inhibits the interaction between APEX1 and HIF-1α under hypoxic conditions, which is crucial for tumor survival and proliferation .
  • DNA Polymerase Inhibition : The compound has been shown to inhibit DNA polymerase activity, further contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Cephalomannin ist strukturell ähnlich anderen Taxanen wie Paclitaxel und Baccatin III . Es ist einzigartig in seiner spezifischen Hemmung der APEX1/HIF-1α-Interaktion, die bei anderen Taxanen nicht beobachtet wird . Dieser einzigartige Mechanismus macht Cephalomannin zu einem vielversprechenden Kandidaten für gezielte Krebstherapien.

Ähnliche Verbindungen:

Die einzigartigen Eigenschaften und Wirkmechanismen von Cephalomannin machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFAPJCZABTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71610-00-9
Record name 71610-00-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephalomannine
Reactant of Route 2
Cephalomannine
Reactant of Route 3
Cephalomannine
Reactant of Route 4
Cephalomannine
Reactant of Route 5
Cephalomannine
Reactant of Route 6
Cephalomannine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.